BenchChemオンラインストアへようこそ!

Zampanolide

multidrug resistance P-glycoprotein efflux ovarian cancer

Zampanolide is a 20-membered marine polyketide macrolide originally isolated from the marine sponge Fasciospongia rimosa (and later Cacospongia mycofijiensis) that functions as a microtubule-stabilizing agent (MSA). Unlike conventional taxane-site MSAs such as paclitaxel and docetaxel, which bind reversibly via non-covalent interactions, zampanolide covalently alkylates β-tubulin at residues N228 and H229 within the taxane luminal site through Michael addition to its C9 enone moiety.

Molecular Formula C29H37NO6
Molecular Weight 495.6 g/mol
Cat. No. B1247547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZampanolide
Synonyms(+)-zampanolide
zampanolide
Molecular FormulaC29H37NO6
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O
InChIInChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1
InChIKeyNJZJMJVVSZTAGX-UFYKQBJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zampanolide Microtubule-Stabilizing Agent: Procurement Guide for Research-Grade Compound Selection


Zampanolide is a 20-membered marine polyketide macrolide originally isolated from the marine sponge Fasciospongia rimosa (and later Cacospongia mycofijiensis) that functions as a microtubule-stabilizing agent (MSA) [1]. Unlike conventional taxane-site MSAs such as paclitaxel and docetaxel, which bind reversibly via non-covalent interactions, zampanolide covalently alkylates β-tubulin at residues N228 and H229 within the taxane luminal site through Michael addition to its C9 enone moiety [2]. This irreversible covalent binding mechanism confers a distinct pharmacological profile characterized by low nanomolar antiproliferative activity (IC₅₀ values ranging from 1-12 nM in sensitive cancer cell lines) and the ability to circumvent multiple clinically relevant resistance mechanisms, including P-glycoprotein-mediated efflux and specific β-tubulin mutations [3]. The compound contains a structurally unusual and unusually stable N-acyl hemiaminal side chain that distinguishes it from its less potent analog dactylolide, which lacks this moiety [4].

Why Generic Substitution Fails: Critical Differentiation of Zampanolide from Conventional Taxane-Site Microtubule Stabilizers


Generic substitution of zampanolide with conventional taxane-site microtubule stabilizers (paclitaxel, docetaxel, cabazitaxel) or even next-generation MSAs (ixabepilone, epothilones) is not scientifically valid due to fundamental mechanistic divergence. Standard taxanes and epothilones bind reversibly to the taxane site via non-covalent interactions, rendering them susceptible to P-glycoprotein (P-gp) efflux pump-mediated resistance and specific β-tubulin mutations that reduce drug binding affinity [1]. In contrast, zampanolide's covalent alkylation of β-tubulin residues N228 and H229 creates an irreversible adduct that is no longer available for P-gp efflux, directly circumventing one of the most clinically significant resistance mechanisms [2]. Furthermore, substitution with the structurally related but less active analog dactylolide is equally invalid: while dactylolide shares the macrolactone core and covalent binding mechanism, it lacks the N-acyl hemiaminal side chain, resulting in a potency differential of approximately two orders of magnitude (nanomolar versus micromolar IC₅₀) [3]. Even among covalent MSAs, zampanolide is distinguished from cyclostreptin—the only other known MSA that alkylates β-tubulin—by its substantially stronger microtubule-stabilizing activity, as cyclostreptin is a weak MSA despite its covalent binding mode [4]. The following quantitative evidence establishes precisely why zampanolide cannot be interchanged with any in-class alternative.

Quantitative Evidence Guide: Zampanolide Differentiation Data for Scientific Procurement Decisions


Zampanolide vs Paclitaxel: Resistance Ratio in P-Glycoprotein-Overexpressing Ovarian Carcinoma Cells

In A2780AD human ovarian carcinoma cells that overexpress the P-glycoprotein (P-gp) drug efflux pump, zampanolide exhibits a resistance ratio of 1.4, whereas paclitaxel shows a resistance ratio of 208 [1]. This 148-fold difference in resistance susceptibility directly demonstrates zampanolide's functional evasion of P-gp-mediated multidrug resistance, a property attributable to its covalent binding mechanism that renders the bound drug no longer available for efflux pump interaction [1].

multidrug resistance P-glycoprotein efflux ovarian cancer

Zampanolide Maintains Activity Against Docetaxel-Resistant Prostate Cancer: Relative Resistance Analysis

Zampanolide mimic 52, which retains the covalent enone pharmacophore of natural zampanolide, was evaluated in parallel against docetaxel-sensitive (PC-3 and DU145) and docetaxel-resistant (PC-3/DTX and DU145/DTX) human prostate cancer cell lines. The compound exhibited equivalent antiproliferative potency toward both sensitive and resistant cell lines, with relative resistance values ranging from 0.9 to 1.6 across the tested pairs [1]. A relative resistance value of 1.0 indicates identical sensitivity; the observed range of 0.9-1.6 confirms that docetaxel resistance does not confer cross-resistance to zampanolide-based compounds.

docetaxel resistance prostate cancer acquired resistance

Zampanolide vs Dactylolide: Structural Determinant of Nanomolar Potency

Zampanolide and dactylolide share an identical 20-membered macrolactone core and both covalently bind β-tubulin via the C9 enone moiety; however, zampanolide contains an N-acyl hemiaminal side chain that dactylolide lacks [1]. This single structural difference results in a potency differential of approximately two orders of magnitude: zampanolide exhibits low nanomolar cytotoxicity (IC₅₀ 0.25-3 ng/mL equivalent to sub-nanomolar to low nanomolar range) against human cancer cell lines, whereas dactylolide displays only moderate cytotoxicity in the low micromolar range [2].

structure-activity relationship N-acyl hemiaminal potency differential

Zampanolide vs Other MSAs: Mutation Susceptibility Profile in 1A9 Ovarian Cancer β-Tubulin Mutants

In human ovarian cancer 1A9 cells harboring single amino acid mutations at the taxoid site of β-tubulin (including Phe272Val and Ala374Thr mutants derived from paclitaxel and epothilone A selection), zampanolide was not susceptible to these mutations despite evidence that it selectively binds to the taxoid site [1]. In contrast, paclitaxel exhibited resistance ratios of 2.4 for the PTX22 mutant (Ala374Thr) [1]. Efforts to generate a zampanolide-resistant cell line were unsuccessful [1].

β-tubulin mutation taxane resistance mutation susceptibility

Zampanolide Enone Pharmacophore Essentiality: IC₅₀ Comparison of DM-ZMP vs Reduced Analogs

Structure-activity relationship studies of C(13)-desmethylene-(−)-zampanolide (DM-ZMP, an equally potent analog of natural zampanolide) demonstrate that reduction of the C9 enone double bond—the Michael acceptor responsible for covalent β-tubulin alkylation—leads to a several hundred-fold loss in cancer cell growth inhibition [1]. Compounds retaining the reactive enone moiety exhibited IC₅₀ values of 5-133 nM, whereas DM-ZMP itself exhibited IC₅₀ values of 1-12 nM [1]. This confirms that the covalent binding mechanism is the primary driver of nanomolar potency.

covalent binding pharmacophore enone reduction SAR

Zampanolide vs Cyclostreptin: Differential MSA Strength Among Covalent Binders

Among the limited number of microtubule-stabilizing agents known to covalently modify β-tubulin, zampanolide and cyclostreptin exhibit markedly different functional outcomes despite both alkylating tubulin [1]. Mass spectrometry confirmed that zampanolide covalently binds β-tubulin at residues N228 and H229 in the taxane site [1]. However, unlike cyclostreptin, which is characterized as a weak MSA, zampanolide is a strong microtubule-stabilizing agent capable of robustly inducing tubulin polymerization and microtubule bundle formation [1].

covalent MSA comparison cyclostreptin microtubule stabilization potency

Zampanolide Research Applications: Evidence-Backed Scenarios for Optimal Scientific Utilization


Investigating P-Glycoprotein-Mediated Multidrug Resistance Mechanisms

Zampanolide is optimally suited for studies requiring an MSA that maintains potency in P-gp-overexpressing multidrug-resistant cancer models. The resistance ratio of 1.4 in A2780AD cells (versus 208 for paclitaxel) makes zampanolide an ideal tool compound for discriminating between resistance mechanisms dependent on drug efflux versus alternative pathways [1]. Researchers studying MDR reversal strategies can use zampanolide as a control that is functionally insensitive to P-gp overexpression, enabling cleaner interpretation of efflux pump inhibitor efficacy [1].

Docetaxel-Resistant Prostate Cancer Model Studies

For laboratories working with docetaxel-resistant prostate cancer cell lines (PC-3/DTX, DU145/DTX), zampanolide or its validated mimics provide an MSA that maintains equivalent potency across sensitive and resistant populations (relative resistance 0.9-1.6) [2]. This property enables investigation of taxane-resistance circumvention strategies without the confounding variable of cross-resistance that plagues studies using alternative taxane-site MSAs. The compound is particularly valuable for validating whether observed phenotypes are taxane-class-specific or represent broader microtubule-targeting effects [2].

Structure-Activity Studies of Covalent Microtubule Stabilizers

Zampanolide serves as the reference standard for SAR investigations focused on covalent microtubule stabilization. The established quantitative baseline that enone reduction causes several hundred-fold potency loss [3] provides a validated benchmark for evaluating novel covalent MSA candidates. Researchers developing simplified analogs can reference DM-ZMP (IC₅₀ 1-12 nM) and enone-containing analogs (IC₅₀ 5-133 nM) as comparative standards for assessing whether synthetic modifications preserve or compromise the covalent pharmacophore [3].

β-Tubulin Mutation and Taxane Resistance Cross-Sensitivity Profiling

Zampanolide is uniquely valuable for studies profiling cross-resistance patterns across β-tubulin mutations. Its demonstrated insensitivity to single amino acid mutations at the taxoid site (Phe272Val, Ala374Thr) that confer resistance to paclitaxel and epothilone A [4] positions it as an essential comparator in panels assessing mutation-specific drug susceptibility. The inability to generate zampanolide-resistant cell lines further supports its utility as a persistent positive control in long-term resistance evolution studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zampanolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.